[3-(propan-2-yloxy)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(propan-2-yloxy)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a combination of a propyl group, a pyrazole ring, and an amine group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(propan-2-yloxy)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves a multi-step process. One common method includes the alkylation of 1-propyl-1H-pyrazole with 3-chloropropan-2-ol, followed by the reaction with an amine. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[3-(propan-2-yloxy)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
Chemistry
In chemistry, [3-(propan-2-yloxy)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of [3-(propan-2-yloxy)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- [3-(propan-2-yloxy)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
- [3-(propan-2-yloxy)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine
- [3-(propan-2-yloxy)propyl][(1-butyl-1H-pyrazol-5-yl)methyl]amine
Uniqueness
Compared to similar compounds, [3-(propan-2-yloxy)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H25N3O |
---|---|
Molecular Weight |
239.36 g/mol |
IUPAC Name |
3-propan-2-yloxy-N-[(2-propylpyrazol-3-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C13H25N3O/c1-4-9-16-13(6-8-15-16)11-14-7-5-10-17-12(2)3/h6,8,12,14H,4-5,7,9-11H2,1-3H3 |
InChI Key |
VWGWMLCPARXHNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNCCCOC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.